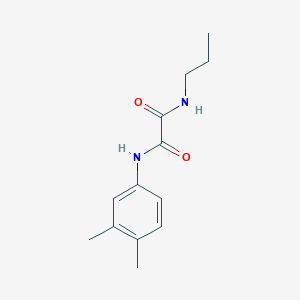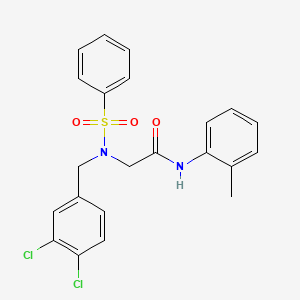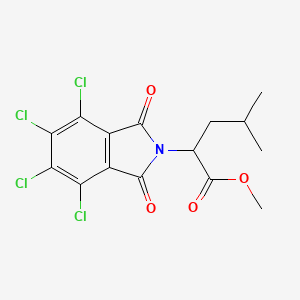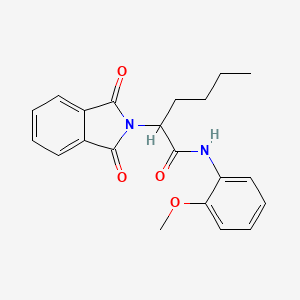![molecular formula C19H24N2O3 B3943557 2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3943557.png)
2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione
描述
2-[1-(1-piperidinylcarbonyl)pentyl]-1H-isoindole-1,3(2H)-dione is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPI-1189 and is a member of the isoindolinone family of compounds. It has been found to have several biochemical and physiological effects that make it a promising candidate for further research.
作用机制
The mechanism of action of CPI-1189 is not fully understood. However, it has been found to act as a modulator of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. It has also been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical and Physiological Effects
CPI-1189 has several biochemical and physiological effects that make it a promising candidate for further research. It has been found to have anti-inflammatory and anti-tumor properties. It has also been found to have potential applications in the treatment of neurodegenerative disorders. Additionally, it has been found to have a positive effect on bone health and may have potential applications in the treatment of osteoporosis.
实验室实验的优点和局限性
One of the primary advantages of CPI-1189 for lab experiments is its potential as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for further research. However, one of the limitations of CPI-1189 is its complex synthesis process, which may make it difficult to produce in large quantities.
未来方向
There are several future directions for research on CPI-1189. One area of research is its potential use as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for further research. Additionally, research on the mechanism of action of CPI-1189 may lead to the development of new drugs that target the same signaling pathways. Another area of research is the development of more efficient synthesis methods for CPI-1189, which may make it more accessible for research purposes.
科学研究应用
CPI-1189 has been found to have several potential applications in scientific research. One of the primary areas of research is its potential use as a therapeutic agent for various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
2-(1-oxo-1-piperidin-1-ylhexan-2-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-2-3-11-16(19(24)20-12-7-4-8-13-20)21-17(22)14-9-5-6-10-15(14)18(21)23/h5-6,9-10,16H,2-4,7-8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMNMSLJCQJOQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N1CCCCC1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3943479.png)
![2,7,7-trimethyl-4-(2-methylphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3943482.png)
![5-(2-chlorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3943494.png)

![N-[4-(dimethylamino)benzyl]-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B3943511.png)

![N'-(4-chlorophenyl)-N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}urea](/img/structure/B3943529.png)
![6-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B3943536.png)

![ethyl 4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-1-piperidinecarboxylate oxalate](/img/structure/B3943547.png)

![ethyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B3943571.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B3943600.png)